Didestriazole Anastrozole Dimer Impurity
Overview
Description
Didestriazole Anastrozole Dimer Impurity is a synthetic impurity that is created during the synthesis of anastrozole . It has been studied as a possible metabolite of the drug, but its role in metabolism is not well understood .
Molecular Structure Analysis
The molecular formula of this compound is C26H29N3 . The molecular weight is 383.53 g/mol .Physical and Chemical Properties Analysis
This compound is soluble in water and methanol . The compound has a molecular weight of 383.53 g/mol .Scientific Research Applications
Impurity Characterization and Identification
- The identification and characterization of impurities in pharmaceutical ingredients, such as anastrozole, are crucial for quality control and safety. Techniques like high-performance liquid chromatography (HPLC), LC-MS/MS, GCMS, and NMR are used for this purpose. These methods help in isolating and identifying impurities, including various dimers, which are essential for ensuring the purity and efficacy of the drug (Hiriyanna & Basavaiah, 2008).
Stability Testing and Degradation Analysis
- Stability testing under various conditions like thermal, hydrolysis, humidity, and oxidation stress is vital in pharmaceutical research. Such testing reveals the stability of the drug and its impurities, including dimers. Analytical methods like reversed-phase HPLC and LC-MS/MS are used for estimating impurities in drugs and understanding their degradation behavior (Y. R. Reddy et al., 2009).
Impurity Profiling and Analytical Method Development
- Impurity profiling is an essential aspect of pharmaceutical research. Techniques like NMR spectroscopy and diffusion measurements are used for profiling and distinguishing between monomeric and dimeric impurities. This helps in understanding the composition of drugs and ensuring their quality (Mistry et al., 1999).
Synthesis Optimization and Quality Control
- The synthesis of pharmaceutical compounds involves optimizing conditions to reduce impurities, including dimers. Phase-transfer catalyst methods can be employed to increase yield and selectivity, thereby reducing isomeric impurities in the final product. This optimization is crucial for the production of high-purity pharmaceuticals (T. N. Quyen et al., 2015).
Understanding Drug Interactions and Mechanisms
- Investigating the mechanisms of impurity formation, such as dimerization, can provide insights into the drug's behavior under various conditions. This understanding is critical for improving drug formulation and enhancing its therapeutic efficacy (Awasthi et al., 2019).
Mechanism of Action
Target of Action
Didestriazole Anastrozole Dimer Impurity, also known as 2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile, is a biochemical used in proteomics research . It is related to Anastrozole, a highly selective third-generation non-steroidal aromatase inhibitor . The primary target of this compound is the aromatase enzyme, which plays a crucial role in the conversion of androgens to estrogen .
Mode of Action
The mechanism of action of this compound is associated with the inhibition of aromatase in peripheral tissues . By inhibiting this enzyme, the compound leads to a decrease in the quantity of estradiol, a form of estrogen . This results in a reduction of estrogen-dependent signaling, which can have therapeutic effects in estrogen-dependent conditions such as breast cancer in postmenopausal women .
Biochemical Pathways
The inhibition of aromatase disrupts the normal biochemical pathway of estrogen production from androgens. This affects downstream effects related to estrogen signaling, including the regulation of cell proliferation and growth in hormone-dependent tissues . The specific downstream effects can vary depending on the tissue and the specific biological context.
Pharmacokinetics
Related compounds such as anastrozole have been found to have linear pharmacokinetics over a certain dosage range . The absorption and elimination of Anastrozole can be slowed in the blood, liver, kidneys, bone, adrenals, fatty tissue, and muscles in rats
Result of Action
The primary molecular effect of this compound is the inhibition of the aromatase enzyme, leading to a decrease in estradiol production . This can result in cellular effects such as reduced proliferation and growth of hormone-dependent cells . In the context of diseases like breast cancer, this can have a therapeutic effect.
Safety and Hazards
Properties
IUPAC Name |
2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3/c1-18-8-20(12-21(9-18)24(3,4)15-27)14-26(7,17-29)23-11-19(2)10-22(13-23)25(5,6)16-28/h8-13H,14H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWIROKRYFYWHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)CC(C)(C#N)C2=CC(=CC(=C2)C(C)(C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581004 | |
Record name | 2,2'-[(2-Cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene)]bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918312-71-7 | |
Record name | 2,2'-[(2-Cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene)]bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .alpha.1-[[3-(1-cyano-1-methylethyl)-5-methylphenyl]methyl]-.alpha.1,.alpha.3,.alpha.3,5-tetramethyl-1,3-benzenediacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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